2,3-Dichlorobutane

Catalog No.
S3717467
CAS No.
7581-97-7
M.F
C4H8Cl2
M. Wt
127.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobutane

CAS Number

7581-97-7

Product Name

2,3-Dichlorobutane

IUPAC Name

2,3-dichlorobutane

Molecular Formula

C4H8Cl2

Molecular Weight

127.01 g/mol

InChI

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3

InChI Key

RMISVOPUIFJTEO-UHFFFAOYSA-N

SMILES

CC(C(C)Cl)Cl

solubility

0.00 M

Canonical SMILES

CC(C(C)Cl)Cl

The exact mass of the compound 2,3-Dichlorobutane is 126.0003056 g/mol and the complexity rating of the compound is 30.5. The solubility of this chemical has been described as 0.00 M. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichlorobutane (CAS: 7581-97-7) is a vicinal dihalide characterized by a four-carbon backbone with chlorine atoms at the C2 and C3 positions. Commercially available as a mixture of its meso and dl (racemic) stereoisomers, it is a colorless liquid with distinct thermal properties, where the meso form boils at approximately 116 °C and the racemic mixture at 119.5 °C [1]. In industrial and laboratory procurement, it is primarily sourced as a highly specific precursor for double dehydrohalogenation reactions yielding 1,3-butadiene or 2-butyne, and increasingly as a specialized mild oxidant in advanced transition-metal-catalyzed cross-coupling workflows [2]. Its utility relies heavily on the precise regiochemistry of its halogens, making it a structurally rigid building block for stereocontrolled synthesis.

Substituting 2,3-dichlorobutane with closely related isomers like 1,4-dichlorobutane or 1,2-dichlorobutane fundamentally alters downstream reaction pathways. While 1,4-dichlorobutane is a terminal dihalide widely used to synthesize cyclic compounds or for Grignard chain extensions, it cannot undergo the vicinal elimination required to form conjugated dienes or internal alkynes [1]. Similarly, 1,2-dichlorobutane yields terminal alkynes (1-butyne) or 1,2-butadiene upon dehydrohalogenation, failing to provide the symmetrical 2-butyne or 1,3-butadiene frameworks [2]. Furthermore, substituting with 2,3-dibromobutane alters the leaving group kinetics and redox potentials, which can disrupt delicate catalytic cycles where 2,3-dichlorobutane acts as a precisely tuned mild oxidant [3].

Yield Optimization in Chromium-Catalyzed Arene Difunctionalization

In sequential Cr(II)-catalyzed cleavage of C-O and C-H bonds for the synthesis of diarylated benzaldehydes, the choice of the halogenated oxidant is critical. Using 2,3-dichlorobutane (DCB) as the oxidant yields up to 85% of the target difunctionalized product. In direct comparison, substituting DCB with 1,2-dichloroethane (DCE) or 1,2-dichloropropane (DCP) under identical conditions results in significantly lower catalytic performance and poor product conversion [1].

Evidence DimensionProduct yield of diarylated benzaldehyde
Target Compound Data85% yield (using 2,3-dichlorobutane)
Comparator Or Baseline1,2-Dichloroethane / 1,2-Dichloropropane (exhibited low performance / poor yield)
Quantified DifferenceDCB provides optimal redox matching for the Cr(II)/Cr(III) cycle, maximizing yield.
ConditionsCrCl2 precatalyst, N-benzyl-substituted imino auxiliary, room temperature

Procuring 2,3-dichlorobutane as a specific mild oxidant is essential for maximizing turnover and yield in advanced transition-metal-mediated sequential functionalizations.

Regioselective Precursor for Conjugated Diene and Alkyne Synthesis

The regiochemistry of the chlorine atoms in 2,3-dichlorobutane allows it to undergo double dehydrohalogenation, specifically yielding 1,3-butadiene or 2-butyne depending on the catalytic or basic conditions applied. In contrast, the baseline comparator 1,4-dichlorobutane cannot undergo vicinal elimination, and instead reacts to form cyclic ethers, cyclic amines, or terminal substitution products [1].

Evidence DimensionElimination product profile
Target Compound DataYields 1,3-butadiene or 2-butyne via vicinal elimination
Comparator Or Baseline1,4-Dichlorobutane (yields cyclized products; cannot form conjugated dienes)
Quantified DifferenceAbsolute divergence in reaction pathway based on 1,2- vs 1,4-halogen placement.
ConditionsCatalytic or strong base dehydrohalogenation

Buyers targeting internal alkynes or conjugated dienes must procure the 2,3-isomer, as terminal dihalides fundamentally cannot undergo the required vicinal elimination.

Stereoisomer-Specific Thermal Properties for Distillation and Separation

2,3-Dichlorobutane is synthesized as a mixture of meso and dl (racemic) stereoisomers, which exhibit distinct physical properties critical for separation. The meso isomer has a normal boiling point of approximately 116 °C, whereas the dl mixture boils at 119.5 °C. This 3.5 °C differential allows for the isolation of specific stereoisomers via careful fractional distillation, a process not applicable to non-chiral baseline dihalides like 1,4-dichlorobutane [1].

Evidence DimensionNormal boiling point
Target Compound Datameso-2,3-Dichlorobutane: ~116 °C
Comparator Or Baselinedl-2,3-Dichlorobutane: ~119.5 °C
Quantified Difference3.5 °C difference in boiling point between stereoisomers.
ConditionsStandard atmospheric pressure (760 Torr)

Understanding the boiling point differential is critical for chemical engineers designing distillation workflows to isolate specific stereoisomers for stereocontrolled synthesis.

Mild Oxidant in Transition-Metal Catalysis

Leveraging its specific redox properties, 2,3-dichlorobutane is the optimal oxidant in chromium-catalyzed sequential C-O and C-H bond functionalizations. It facilitates the efficient turnover of Cr(II)/Cr(III) catalytic cycles, enabling the high-yield synthesis of complex diarylated benzaldehydes where other chlorinated solvents fail [1].

Precursor for Conjugated Dienes and Internal Alkynes

Due to its vicinal dihalide structure, it is a primary procurement choice for double dehydrohalogenation workflows. Treatment with strong bases allows chemists to reliably synthesize 1,3-butadiene or 2-butyne, which are critical building blocks in polymer chemistry and complex organic synthesis [2].

Stereocontrolled Alkene Synthesis

Because 2,3-dichlorobutane can be separated into its meso and dl stereoisomers via fractional distillation (due to their 3.5 °C boiling point difference), it serves as a precise starting material for stereospecific anti-elimination reactions. This allows manufacturers to control the E/Z geometry of the resulting alkene products, a critical requirement in pharmaceutical intermediate synthesis [3].

XLogP3

2.3

Exact Mass

126.0003056 g/mol

Monoisotopic Mass

126.0003056 g/mol

Boiling Point

118.0 °C

Heavy Atom Count

6

Melting Point

-80.0 °C

Vapor Pressure

24.40 mmHg

General Manufacturing Information

Butane, 2,3-dichloro-: ACTIVE

Dates

Last modified: 07-27-2023

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